![molecular formula C9H13N3O2 B14781840 5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione is a complex organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol This compound is characterized by its unique triazadispiro structure, which includes two spiro-linked rings and three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro-linked rings and the introduction of the triazole moiety. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure. The reaction conditions often involve controlled temperatures and pressures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and low temperatures.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles or electrophiles used .
科学的研究の応用
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
5,7,11-triazadispiro[2.0.44.43]dodecane-6,8-dione |
InChI |
InChI=1S/C9H13N3O2/c13-6-9(12-7(14)11-6)3-4-10-5-8(9)1-2-8/h10H,1-5H2,(H2,11,12,13,14) |
InChIキー |
DXQXWDDSJAEOJJ-UHFFFAOYSA-N |
正規SMILES |
C1CC12CNCCC23C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


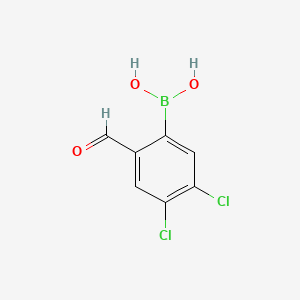
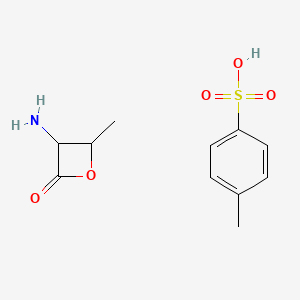
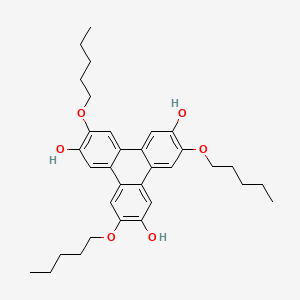
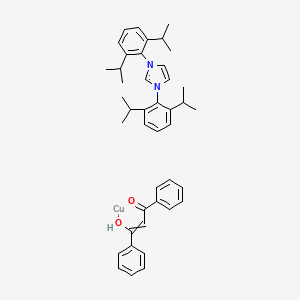
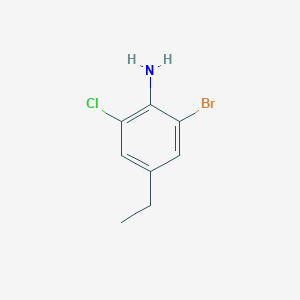

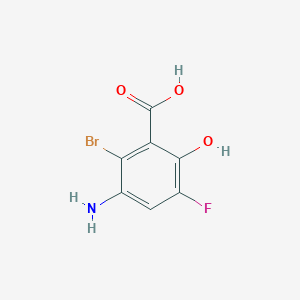
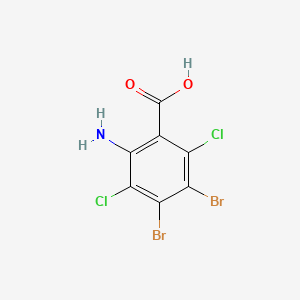
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
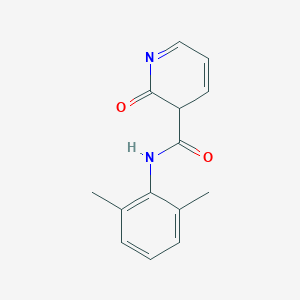



![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
